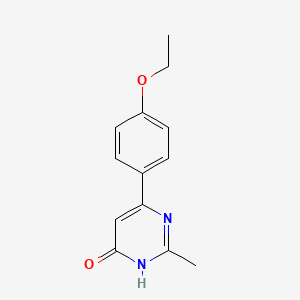

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

説明

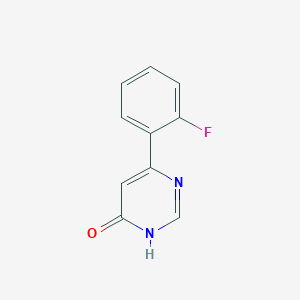

The compound “6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a methyl group attached to the 2nd position and a hydroxyl group at the 4th position of the pyrimidine ring. It also has a phenyl ring attached to the 6th position of the pyrimidine ring, which is further substituted with an ethoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be planar due to the nature of the aromatic rings. The presence of the ethoxy group could introduce some degree of rotational freedom, and the hydroxyl group could participate in hydrogen bonding .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxyl group might be involved in condensation reactions, and the ethoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the polar hydroxyl group and the ether group could impact its solubility .科学的研究の応用

Antiviral Activity

Pyrimidine derivatives have shown significant promise in antiviral research. For example, 5-substituted-2,4-diaminopyrimidines have demonstrated marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds exhibit inhibitory activity by targeting specific stages of viral replication, with some derivatives showing comparable activity to reference drugs such as adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Antimicrobial Activity

New approaches in the synthesis of thiazoles and their fused derivatives, including pyrimidines, have been explored for their antimicrobial activities. These compounds were tested against bacterial and fungal isolates, showing promising results in inhibiting growth, which underscores their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Chemical Properties

Research into the synthesis and properties of pyrimidine derivatives continues to be a vibrant area, providing insights into their potential applications across various fields. Studies on their synthesis, structural parameters, and electronic properties contribute to the understanding of their reactivity and stability, which is crucial for designing compounds with desired biological activities. For instance, the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives has provided theoretical and experimental insights into their structure and properties, highlighting their potential utility in medicinal chemistry and other applications (Ali et al., 2021).

Optical and Electronic Applications

Pyrimidine derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The formation of exciplexes at interfaces between specific pyrimidine derivatives and other compounds has been shown to influence the efficiency of OLEDs, demonstrating the role of these materials in enhancing energy transfer processes and device performance (Park et al., 2011).

将来の方向性

特性

IUPAC Name |

4-(4-ethoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-11-6-4-10(5-7-11)12-8-13(16)15-9(2)14-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWIJWRNIWZGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)

![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)

![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)